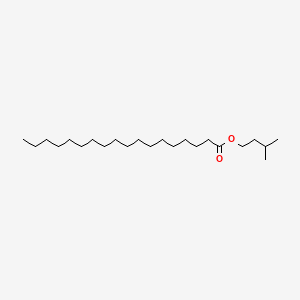
Isopentyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopentyl stearate is a useful research compound. Its molecular formula is C23H46O2 and its molecular weight is 354.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cosmetic Applications
Isopentyl stearate is widely utilized in cosmetic formulations due to its emollient properties. It enhances the texture and spreadability of products while providing a moisturizing effect.
Emollient Properties
- Functionality : Acts as a skin conditioning agent.
- Benefits : Improves the sensory feel of creams and lotions, making them more appealing to consumers.
Formulation Examples
| Product Type | Concentration (%) | Function |
|---|---|---|
| Moisturizers | 5-15 | Emollient |
| Sunscreens | 3-10 | Stabilizer |
| Makeup Products | 2-5 | Texture enhancer |
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a solvent and penetration enhancer in topical formulations.
Drug Delivery Systems
- Role : Enhances the permeation of active ingredients through the skin.
- Case Study : A study demonstrated that formulations containing this compound significantly improved the transdermal delivery of anti-inflammatory drugs when compared to controls without it .
Formulation Examples
| Drug Type | Formulation Type | Enhancement (%) |
|---|---|---|
| Anti-inflammatory drugs | Creams/Ointments | Up to 40% increased absorption |
| Hormonal therapies | Gels | 30% enhanced permeation |
Food Industry Applications
This compound is also recognized for its utility as a food additive, primarily functioning as a flavoring agent or carrier.
Flavoring Agent
- Usage : Approved for use in food products as a flavoring agent.
- Regulatory Status : Complies with FDA regulations for food additives .
Formulation Examples
| Food Product Type | Function | Concentration (%) |
|---|---|---|
| Confectionery | Flavor enhancer | 0.1-0.5 |
| Baked goods | Texture modifier | 0.05-0.2 |
Safety and Toxicological Data
Safety assessments indicate that this compound is generally recognized as safe (GRAS) when used appropriately in cosmetics and food products.
Toxicity Studies
Eigenschaften
CAS-Nummer |
627-88-3 |
|---|---|
Molekularformel |
C23H46O2 |
Molekulargewicht |
354.6 g/mol |
IUPAC-Name |
3-methylbutyl octadecanoate |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)25-21-20-22(2)3/h22H,4-21H2,1-3H3 |
InChI-Schlüssel |
WDQOEAOLRIMQDA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C)C |
melting_point |
25.5 °C |
Key on ui other cas no. |
627-88-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















